Cas no 325480-40-8 ((1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol)

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol is a chiral cyclopentenol derivative featuring a benzyl-protected hydroxymethyl group at the C2 position. Its stereospecific (1R,2R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex cyclic frameworks. The presence of both a protected alcohol and an olefinic moiety enhances its utility in selective functionalization, enabling applications in pharmaceutical and fine chemical synthesis. The benzyl ether group offers stability under various reaction conditions while allowing for straightforward deprotection when needed. This compound’s rigid cyclopentene backbone and defined stereochemistry contribute to its role in producing enantiomerically pure compounds, making it a preferred choice for stereocontrolled transformations.
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol structure
325480-40-8 structure
Product Name:(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
CAS No:325480-40-8
MF:C13H16O2
MW:204.264944076538
CID:1058573
PubChem ID:11275734
Update Time:2025-10-28

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
    • (1R,2R)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
    • cis-2-((Benzyloxy)methyl)cyclopent-3-enol
    • (1R,2R)-2-[(benzyloxy)methyl]cyclopent-3-en-1-ol
    • DB-309629
    • 648414-57-7
    • 325480-40-8
    • (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol
    • Inchi: 1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1
    • InChI Key: WACMQXMZXZTKIV-CHWSQXEVSA-N
    • SMILES: O[C@@H]1CC=C[C@@H]1COCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 204.115029749g/mol
  • Monoisotopic Mass: 204.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Pricemore >>

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Additional information on (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

Comprehensive Overview of (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS No. 325480-40-8)

The compound (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS No. 325480-40-8) is a chiral cyclopentenol derivative with significant applications in organic synthesis and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable intermediate for the development of bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential in asymmetric synthesis and drug discovery.

One of the most searched questions related to (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol is its role in chiral auxiliaries and stereoselective reactions. This compound's ability to induce chirality in synthetic pathways has made it a focal point for chemists working on enantioselective catalysis. Additionally, its benzyl-protected hydroxyl group offers versatility in protecting group strategies, a topic frequently explored in modern organic chemistry.

Another trending topic tied to CAS No. 325480-40-8 is its relevance in green chemistry. With growing environmental concerns, researchers are investigating sustainable methods to synthesize and utilize this compound. Questions like "How to optimize the synthesis of (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol with minimal waste?" or "What are the eco-friendly alternatives for its benzyl ether deprotection?" are gaining traction in academic and industrial forums.

The pharmaceutical industry also shows keen interest in 325480-40-8 due to its structural similarity to bioactive scaffolds. Searches often include terms like "cyclopentenol derivatives in drug design" or "applications of (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol in medicinal chemistry." Its potential as a building block for antiviral or anti-inflammatory agents is under active investigation, aligning with current healthcare demands.

From a technical perspective, the spectroscopic characterization of this compound (e.g., NMR, IR, and mass spectrometry data) is another frequently searched topic. Laboratories worldwide seek reliable reference data for quality control and structural confirmation. The compound's crystalline properties and solubility profiles are also critical for formulation scientists.

In summary, (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS No. 325480-40-8) bridges multiple disciplines—from synthetic methodology to drug development. Its alignment with contemporary scientific trends ensures its continued relevance in research and industrial applications.

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